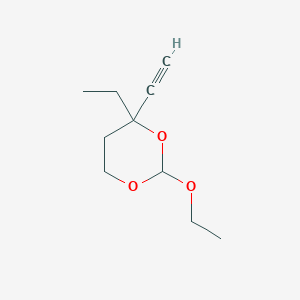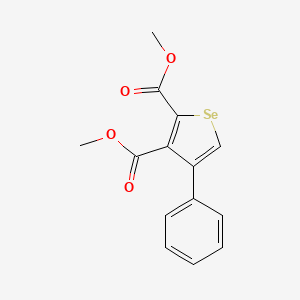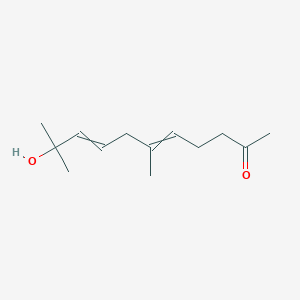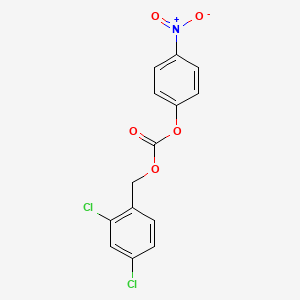
2,2,3-Trichloro-2,3-dihydro-1H-1-benzothiophen-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2,3-Trichloro-2,3-dihydro-1H-1-benzothiophen-1-one is a chemical compound that belongs to the class of benzothiophenes. Benzothiophenes are heterocyclic compounds containing a benzene ring fused to a thiophene ring. This particular compound is characterized by the presence of three chlorine atoms and a ketone group, making it a highly reactive and versatile molecule in various chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,3-Trichloro-2,3-dihydro-1H-1-benzothiophen-1-one typically involves the chlorination of 2,3-dihydro-1H-1-benzothiophen-1-one. The reaction is carried out under controlled conditions using chlorine gas or other chlorinating agents. The process requires careful monitoring of temperature and reaction time to ensure the selective introduction of chlorine atoms at the desired positions on the benzothiophene ring.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction conditions further enhances the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
2,2,3-Trichloro-2,3-dihydro-1H-1-benzothiophen-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.
Reduction: Reduction reactions can convert the ketone group to an alcohol or remove chlorine atoms to form less chlorinated derivatives.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups, such as alkyl or aryl groups, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like alkyl halides, aryl halides, and organometallic reagents are employed in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and dechlorinated derivatives.
Substitution: Alkylated or arylated benzothiophenes.
Applications De Recherche Scientifique
2,2,3-Trichloro-2,3-dihydro-1H-1-benzothiophen-1-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals, agrochemicals, and materials science.
Mécanisme D'action
The mechanism of action of 2,2,3-Trichloro-2,3-dihydro-1H-1-benzothiophen-1-one involves its interaction with specific molecular targets and pathways. The compound’s reactivity is primarily due to the presence of the ketone group and chlorine atoms, which can form covalent bonds with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of enzyme activity, disruption of cellular processes, and induction of oxidative stress.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 6,8,9-Trichloro-2,3-dihydro-1H-cyclopenta[b]quinoline
- 2-(5,6-Dichloro-3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile
- Chiral 2,3-dihydrobenzo[b]thiophene 1,1-dioxides
Uniqueness
2,2,3-Trichloro-2,3-dihydro-1H-1-benzothiophen-1-one is unique due to its specific substitution pattern and the presence of both a ketone group and multiple chlorine atoms. This combination of functional groups imparts distinct reactivity and properties, making it a valuable compound in various chemical and biological applications.
Propriétés
Numéro CAS |
63724-90-3 |
|---|---|
Formule moléculaire |
C8H5Cl3OS |
Poids moléculaire |
255.5 g/mol |
Nom IUPAC |
2,2,3-trichloro-3H-1-benzothiophene 1-oxide |
InChI |
InChI=1S/C8H5Cl3OS/c9-7-5-3-1-2-4-6(5)13(12)8(7,10)11/h1-4,7H |
Clé InChI |
AYVYBAHVYQXXAA-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(C(S2=O)(Cl)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


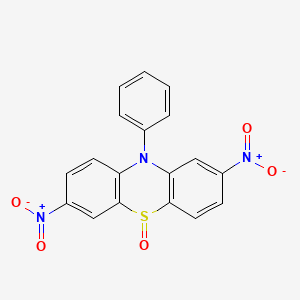


![1-[(1-Ethoxy-2-methyl-1-oxopropan-2-yl)oxy]pyridin-1-ium](/img/structure/B14501281.png)
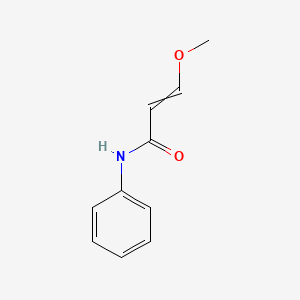
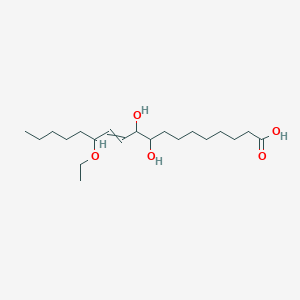
![2-Oxa-6-azabicyclo[2.2.0]hex-5-en-3-one](/img/structure/B14501300.png)

